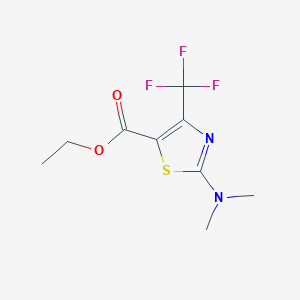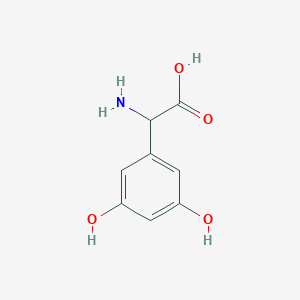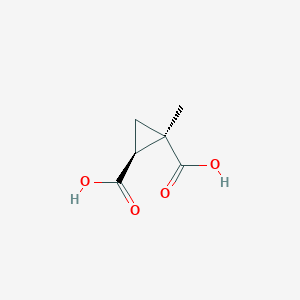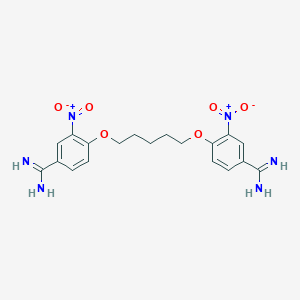
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), also known as PBNC, is a chemical compound that has been studied for its potential applications in scientific research. PBNC is a member of the nitroaniline family of compounds, which have been used in a variety of fields including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been shown to have low toxicity and good biocompatibility in vitro, making it a promising candidate for use in drug delivery systems. 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are many potential future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). One area of research could focus on further elucidating the mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), which could lead to the development of more targeted and effective anti-cancer therapies. Another area of research could focus on the use of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) as a drug delivery system for targeted drug delivery. Additionally, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) could be studied for its potential applications in other fields, such as materials science and environmental science.
Métodos De Síntesis
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarboxylic acid with pentanediamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzene-1,2-diamine to form 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide). The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential applications in a variety of scientific research fields, including materials science, environmental science, and medicine. In materials science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a template for the synthesis of mesoporous silica nanoparticles (MSNPs). In environmental science, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as a sensor for the detection of heavy metal ions in water. In medicine, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) has been studied for its potential as an anti-cancer agent and as a drug delivery system.
Propiedades
Número CAS |
125901-98-6 |
|---|---|
Nombre del producto |
4,4'-(1,5-Pentanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Fórmula molecular |
C19H22N6O6 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
4-[5-(4-carbamimidoyl-2-nitrophenoxy)pentoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C19H22N6O6/c20-18(21)12-4-6-16(14(10-12)24(26)27)30-8-2-1-3-9-31-17-7-5-13(19(22)23)11-15(17)25(28)29/h4-7,10-11H,1-3,8-9H2,(H3,20,21)(H3,22,23) |
Clave InChI |
QGYJOIDDJBUEBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Otros números CAS |
125901-98-6 |
Sinónimos |
4-[5-(4-carbamimidoyl-2-nitro-phenoxy)pentoxy]-3-nitro-benzenecarboxim idamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



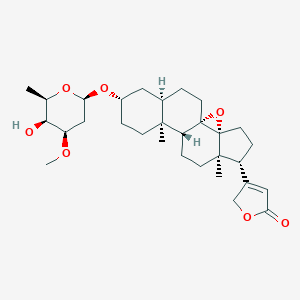
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
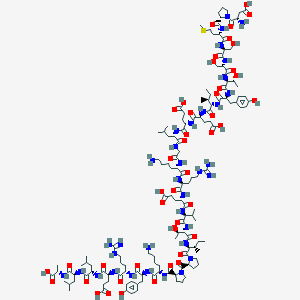


![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
